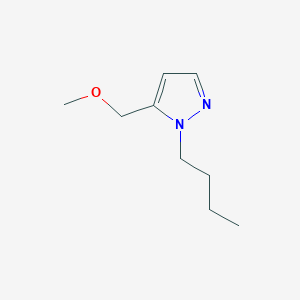

1-butyl-5-(methoxymethyl)-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-butyl-5-(methoxymethyl)pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O/c1-3-4-7-11-9(8-12-2)5-6-10-11/h5-6H,3-4,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRYKOMUFHCXNFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=CC=N1)COC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Post Modification of a C5 Functionalized Pyrazolethis Strategy Involves Synthesizing a 1 Butyl 1h Pyrazole with a Different Functional Group at the C5 Position, Which is then Converted into the Methoxymethyl Group. for Example, One Could Start Withmethyl 1 Butyl 1h Pyrazole 5 Carboxylate.

Step 1: Reduction. The ester group is reduced to a primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄), yielding 1-butyl-5-(hydroxymethyl)-1H-pyrazole .

Step 2: Etherification. The resulting alcohol is then converted to the desired methoxymethyl ether. This can be achieved through a Williamson ether synthesis by treating the alcohol with a strong base, such as sodium hydride (NaH), to form the alkoxide, followed by reaction with a methylating agent like methyl iodide (CH₃I).

| Strategy | Key Precursors | Key Reagents | Advantages |

|---|---|---|---|

| Cyclocondensation | Butylhydrazine, 4-methoxy-1,1-diethoxybutan-2-one | Acid or base catalyst | High regioselectivity, direct formation of the target scaffold. |

| N-Alkylation | 3(5)-(methoxymethyl)-1H-pyrazole, 1-bromobutane | Base (e.g., K₂CO₃) | Utilizes a simple pyrazole (B372694) precursor. |

| Post-Modification | Methyl 1-butyl-1H-pyrazole-5-carboxylate | 1. LiAlH₄ 2. NaH, CH₃I | Versatile; allows for derivatization from a common intermediate. |

Reactivity and Mechanistic Studies of 1 Butyl 5 Methoxymethyl 1h Pyrazole

Chemical Reactivity Profile of Pyrazole (B372694) Derivatives

The chemical reactivity of pyrazole and its derivatives, including 1-butyl-5-(methoxymethyl)-1H-pyrazole, is governed by its nature as a five-membered, sp2-hybridized, and delocalized 6π-electron heteroaromatic ring system. guidechem.comchemicalbook.com The pyrazole ring contains two adjacent nitrogen atoms: one is a "pyrrole-like" N1, which is non-basic as its lone pair participates in the aromatic sextet, and the other is a "pyridine-like" N2, whose lone pair is in the plane of the ring and is responsible for the compound's basicity. guidechem.comchemicalbook.comksu.edu.sa The presence of these electronegative nitrogen atoms reduces the electron density at the C3 and C5 positions, making the C4 position the most vulnerable to electrophilic attack. guidechem.comchemicalbook.compharmaguideline.com

The pyrazole ring is notably resistant to oxidation. guidechem.comchemicalbook.compharmaguideline.com However, side chains attached to the carbon atoms of the ring can be oxidized, typically to carboxylic acids, without destroying the aromatic core. guidechem.comchemicalbook.comglobalresearchonline.net For instance, alkylated side chains on pyrazoles can be attacked by strong oxidizing agents like alkaline potassium permanganate (B83412) (KMnO4) to yield the corresponding pyrazole carboxylic acids. globalresearchonline.netresearchgate.net While the pyrazole ring itself is stable, harsh conditions such as ozonolysis or electrolytic oxidation can lead to ring opening. guidechem.comchemicalbook.com

For this compound, the methoxymethyl group at the C5 position and the butyl group at the N1 position could potentially be susceptible to oxidation under specific conditions, although the pyrazole core would be expected to remain intact under mild oxidation.

Table 1: Examples of Oxidation Reactions in Pyrazole Derivatives

| Substrate | Oxidizing Agent | Product | Reference |

| Pyrazole with heterocyclic substitution | Potassium permanganate (KMnO4) | Pyrazole carboxylic acid | researchgate.net |

| Methylated pyrazole | Chromium oxide (CrO3), Sulfuric acid | Pyrazole carboxylic acid | researchgate.net |

| C-alkylated pyrazoles | Alkaline KMnO4 | Corresponding carboxylic acid pyrazole | globalresearchonline.net |

| Pyrazole | Ozone (O3) | Ring-opened products (e.g., glyoxal, formate) | rsc.orgresearchgate.net |

Similar to its stability towards oxidation, the pyrazole ring is generally resistant to reduction under both catalytic and chemical reductive conditions. pharmaguideline.comglobalresearchonline.net Stronger conditions are required to hydrogenate the ring, which would first yield pyrazoline and subsequently pyrazolidine. globalresearchonline.net However, certain derivatives can be more susceptible to reduction. For example, N-phenyl derivatives of pyrazole can be reduced by sodium in ethanol (B145695) to form the corresponding pyrazoline. globalresearchonline.net

Given the general stability of the pyrazole nucleus, this compound is expected to be resistant to reduction under standard conditions. The focus of reduction reactions would likely be on other functional groups if they were present in the molecule.

Pyrazole is an amphoteric substance, acting as both a very weak acid and a weak base. ksu.edu.samdpi.com The basicity stems from the pyridine-like N2 atom, which has a lone pair of electrons available for protonation. guidechem.comksu.edu.sa Pyrazole is a weak base, with the pKa of its conjugate acid (the pyrazolium (B1228807) ion) being approximately 2.5. mdpi.com It is less basic than imidazole (B134444) but more basic than pyrrole (B145914). ksu.edu.sa Protonation in a strong acid medium leads to the formation of a pyrazolium cation. guidechem.comchemicalbook.com

The acidity is due to the N1 proton, which can be removed by a base. guidechem.comchemicalbook.com However, in this compound, the N1 position is substituted with a butyl group, so it cannot act as a proton donor and lacks the acidic properties of N-unsubstituted pyrazoles. The basicity will be conferred by the N2 atom, and its exact value will be influenced by the electronic effects of the N-butyl and C5-methoxymethyl substituents.

Table 2: Acidity and Basicity of Pyrazole and Related Heterocycles

| Compound | pKa (Conjugate Acid) | pKa (Acidity) | Reference |

| Pyrazole | ~2.5 | ~14.2 | mdpi.com |

| Imidazole | ~7.0 | ~14.5 | ksu.edu.sa |

| Pyrrole | ~-3.8 | ~17.5 | ksu.edu.sa |

| Pyridine | ~5.2 | N/A | ksu.edu.sa |

Mechanistic Pathways of Key Transformations

The mechanisms of pyrazole reactions are diverse, involving pathways common to aromatic compounds as well as unique transformations stemming from the two nitrogen atoms. These include electrophilic substitution, cycloadditions, and reactions involving functional groups on the ring.

Kinetic and thermodynamic studies provide insight into the favorability and rates of pyrazole reactions. For example, the reaction kinetics for the condensation of 1,3-diketones with arylhydrazines to form pyrazoles (Knorr synthesis) have been investigated to elucidate the reaction mechanism and determine thermodynamic parameters for activation, such as activation energy (Ea) and Gibbs free energy (ΔG#). researchgate.net

Studies on the reaction of pyrazoles with ozone have determined species-specific second-order rate constants. Pyrazole itself reacts relatively slowly with ozone at pH 7, with an apparent rate constant (k_app) of (5.6 ± 0.9) × 10¹ M⁻¹ s⁻¹. rsc.orgresearchgate.net This is significantly slower than the reactions of ozone with pyrrole or imidazole. rsc.orgresearchgate.net Such kinetic data are crucial for understanding the environmental fate of these compounds and for designing selective chemical transformations. In some synthetic routes, kinetic versus thermodynamic control can determine the final product distribution, such as in the formation of a 3,5-disubstituted pyrazole (kinetic control) versus a 2,5-disubstituted furan (B31954) (thermodynamic control) from a common intermediate. nih.gov

Many reactions involving pyrazole derivatives proceed through transient intermediates that dictate the final product. A key example is the formation of N-(5-pyrazolyl)imine. This intermediate is generated in situ from the condensation reaction of a 5-aminopyrazole with an aldehyde, such as p-methoxybenzaldehyde. mdpi.com The formation of the imine is a crucial step in one-pot reductive amination sequences. Once formed, the N-(5-pyrazolyl)imine is not isolated but is immediately reduced, for instance by sodium borohydride, to yield the corresponding N-heterocyclic secondary amine. mdpi.com This methodology is efficient as it avoids the need to isolate and purify the aldimine intermediate. mdpi.com The N-(5-pyrazolyl)imine serves as a versatile synthetic intermediate for accessing other valuable pyrazole derivatives. mdpi.com

Stereochemical Aspects of Reactions

The stereochemical outcomes of reactions involving pyrazole derivatives are a critical area of study, with significant implications for the synthesis of enantiomerically pure compounds, which are often sought after in medicinal chemistry. Research into the stereoselectivity of reactions on the pyrazole core, while not specifically detailing this compound, provides a framework for predicting its behavior.

One of the key areas where stereochemistry is crucial is in the synthesis of chiral pyrazole derivatives. The use of chiral auxiliaries has been a successful strategy in achieving stereoselective synthesis. For instance, the condensation of (R)- and (S)-tert-butanesulfinamide with an aldehyde to form a chiral toluenesulfinyl imine is a key step in one methodology. nih.gov A subsequent stereoselective addition of a lithium reagent to this imine, followed by further transformations, leads to the formation of chiral pyrazole derivatives. nih.gov This approach highlights the potential for controlling the stereochemistry at a chiral center attached to the pyrazole nitrogen.

Another significant aspect of stereochemistry in pyrazole chemistry is the formation of (E)- and (Z)-isomers in reactions involving the pyrazole ring. A notable example is the Michael addition of pyrazoles to conjugated carbonyl alkynes. This reaction can be switched to produce either the (E)- or (Z)-N-carbonylvinylated pyrazoles with high stereoselectivity. nih.gov The presence of a silver carbonate catalyst plays a pivotal role in this switch. nih.gov In the absence of the catalyst, the thermodynamically more stable (E)-isomer is formed, whereas the presence of silver carbonate leads to the (Z)-isomer. nih.gov This demonstrates that external reagents can effectively control the stereochemical outcome of reactions at the pyrazole nitrogen.

The following table summarizes the stereoselective synthesis of N-carbonylvinylated pyrazoles, illustrating the catalyst's role in determining the isomeric product.

| Catalyst | Reactant 1 | Reactant 2 | Product Isomer | Yield |

| None | 3,5-dimethyl-1H-pyrazole | Ethyl propiolate | (E)-N-carbonylvinylated pyrazole | Excellent |

| Ag₂CO₃ | 3,5-dimethyl-1H-pyrazole | Ethyl propiolate | (Z)-N-carbonylvinylated pyrazole | Good |

This ability to control stereoselectivity is fundamental for the application of pyrazoles in fields where specific three-dimensional arrangements of atoms are required.

Influence of Substituents on Reactivity

The reactivity of the pyrazole ring is significantly influenced by the nature and position of its substituents. The butyl and methoxymethyl groups on this compound will have distinct electronic and steric effects on the molecule's reactivity in various chemical transformations.

Substituents on the pyrazole ring can modulate the acidity of the pyrrole-like NH group (in N-unsubstituted pyrazoles) and the basicity of the pyridine-like nitrogen. nih.gov Generally, electron-donating groups are reported to increase the acidity of the NH group. nih.gov For N-substituted pyrazoles like this compound, the substituents primarily influence the electron density of the ring and its susceptibility to electrophilic or nucleophilic attack.

The electronic nature of substituents at positions 3 and 5 has been shown to affect the tautomeric equilibrium in N-unsubstituted pyrazoles. nih.gov While this compound is N-substituted and thus does not exhibit tautomerism, the electronic influence of its substituents remains critical. The butyl group at the N1 position is an electron-donating group, which increases the electron density of the pyrazole ring, potentially making it more susceptible to electrophilic substitution at the C4 position. The methoxymethyl group at the C5 position has both inductive and potential resonance effects that can influence the regioselectivity of reactions.

The steric bulk of substituents also plays a crucial role. Bulkier substituents can hinder the approach of reactants, thereby decreasing the reaction rate and influencing the regioselectivity of the reaction. nih.gov For instance, in the synthesis of 1,3,5-trisubstituted pyrazoles from β-aminoenones and alkyl hydrazines, it was observed that bulkier β-substituents on the enone and a bulkier alkyl group on the hydrazine (B178648) led to a decrease in both reactivity and regioselectivity. nih.gov

The table below illustrates the effect of substituent size on the yield and regioselectivity of a pyrazole synthesis.

| R¹ Substituent on Hydrazine | β-Substituent on Enone | Product Yield (%) | Regioisomeric Ratio |

| Methyl | Phenyl | 97 | High |

| Isopropyl | Phenyl | 85 | Moderate |

| tert-Butyl | Phenyl | 78 | Low |

Advanced Spectroscopic and Structural Characterization of 1 Butyl 5 Methoxymethyl 1h Pyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for elucidating the molecular structure of organic compounds. For 1-butyl-5-(methoxymethyl)-1H-pyrazole, a combination of one-dimensional and two-dimensional NMR experiments would provide a complete assignment of all proton and carbon signals.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the butyl group, the methoxymethyl group, and the pyrazole (B372694) ring. The anticipated chemical shifts (δ) in parts per million (ppm) are influenced by the electronic environment of each proton.

The protons on the pyrazole ring are expected to appear as doublets due to coupling with each other. The butyl group protons will show characteristic triplet and multiplet patterns. The methoxymethyl group will have two singlets, one for the methylene protons and one for the methyl protons.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Pyrazole H-3 | 7.3 - 7.5 | d | 1.5 - 2.5 |

| Pyrazole H-4 | 6.0 - 6.2 | d | 1.5 - 2.5 |

| N-CH₂ (butyl) | 4.0 - 4.2 | t | 7.0 - 7.5 |

| O-CH₂ | 4.4 - 4.6 | s | - |

| N-CH₂-CH₂ (butyl) | 1.7 - 1.9 | m | - |

| O-CH₃ | 3.2 - 3.4 | s | - |

| CH₂-CH₃ (butyl) | 1.2 - 1.4 | m | - |

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. Distortionless Enhancement by Polarization Transfer (DEPT) experiments would be used to differentiate between CH, CH₂, and CH₃ groups.

The pyrazole ring carbons are expected to have chemical shifts in the aromatic region. The carbons of the butyl and methoxymethyl groups will appear in the aliphatic region.

Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | DEPT-135 |

|---|---|---|

| Pyrazole C-5 | 148 - 152 | Positive |

| Pyrazole C-3 | 138 - 142 | Positive |

| Pyrazole C-4 | 105 - 108 | Positive |

| O-CH₂ | 65 - 68 | Negative |

| O-CH₃ | 57 - 60 | Positive |

| N-CH₂ (butyl) | 49 - 52 | Negative |

| N-CH₂-CH₂ (butyl) | 31 - 34 | Negative |

| CH₂-CH₃ (butyl) | 19 - 22 | Negative |

Two-dimensional NMR techniques are crucial for confirming the structural assignments.

COSY (Correlation Spectroscopy): This experiment would show correlations between adjacent protons. For instance, the H-3 and H-4 protons of the pyrazole ring would show a cross-peak. Similarly, the protons of the butyl group would exhibit correlations with their neighbors.

HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign each carbon signal to its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This would be instrumental in confirming the connectivity of the butyl and methoxymethyl groups to the pyrazole ring. For example, the N-CH₂ protons of the butyl group would show a correlation to the C-5 and C-3 carbons of the pyrazole ring.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the C-H, C=C, C=N, and C-O bonds.

Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|

| C-H stretch (aromatic) | 3100 - 3150 |

| C-H stretch (aliphatic) | 2850 - 3000 |

| C=N stretch (pyrazole ring) | 1580 - 1620 |

| C=C stretch (pyrazole ring) | 1450 - 1550 |

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure.

The electron ionization (EI) mass spectrum of this compound would likely show a molecular ion peak [M]⁺. The fragmentation pattern would be expected to involve the cleavage of the butyl and methoxymethyl groups.

Predicted Mass Spectrometry Fragmentation

| Fragment | Predicted m/z |

|---|---|

| [M]⁺ | 168 |

| [M - CH₃]⁺ | 153 |

| [M - OCH₃]⁺ | 137 |

| [M - C₄H₉]⁺ | 111 |

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact molecular formula of the compound by measuring the mass-to-charge ratio with very high accuracy. For this compound, the expected exact mass for the molecular ion [M+H]⁺ would be calculated based on its molecular formula, C₉H₁₆N₂O.

Predicted HRMS Data

| Ion | Calculated Exact Mass |

|---|

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for studying the electronic transitions within a molecule. For pyrazole-based compounds, UV-Vis spectra are typically characterized by absorption bands in the ultraviolet region, arising from π → π* transitions within the pyrazole ring. researchgate.net The specific wavelength of maximum absorption (λmax) is influenced by the nature and position of substituents on the pyrazole core.

While specific experimental UV-Vis data for this compound is not extensively documented in publicly available literature, the spectrum is expected to be dominated by the pyrazole chromophore. The unsubstituted pyrazole molecule exhibits a UV absorption maximum at approximately 210 nm in the gas phase. nist.gov The presence of the butyl and methoxymethyl substituents on the this compound molecule may lead to a slight bathochromic (red) or hypsochromic (blue) shift of this absorption band.

The intensity of the absorption is related to the molar absorptivity (ε), which is a measure of how strongly the compound absorbs light at a particular wavelength. A hypothetical UV-Vis data table for this compound, based on typical values for pyrazole derivatives, is presented below for illustrative purposes.

| Solvent | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Transition |

| Ethanol (B145695) | 215 | 5,500 | π → π* |

This table is illustrative and not based on experimental data for this compound.

X-ray Crystallography

Single-Crystal X-ray Diffraction Analysis

To date, the specific crystal structure of this compound has not been reported in publicly accessible crystallographic databases. However, single-crystal X-ray diffraction analysis of related pyrazole derivatives has provided valuable insights into their solid-state structures. mdpi.commdpi.com The general methodology involves growing a single crystal of the compound, which is then irradiated with a beam of X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined.

Should a suitable single crystal of this compound be obtained and analyzed, the following crystallographic parameters would be determined. An illustrative table of such potential data is provided below.

| Parameter | Illustrative Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 12.789 |

| α (°) | 90 |

| β (°) | 105.4 |

| γ (°) | 90 |

| Volume (ų) | 1054.3 |

| Z | 4 |

This table contains hypothetical data for illustrative purposes and does not represent experimental results for this compound.

Other Advanced Characterization Techniques (e.g., HPLC, UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are essential techniques for assessing the purity of a compound and for separating it from impurities. These methods separate components of a mixture based on their differential interactions with a stationary phase and a mobile phase.

A hypothetical HPLC method for the analysis of this compound is outlined in the table below.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (60:40) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 215 nm |

| Injection Volume | 10 µL |

| Retention Time | ~4.5 min |

This table presents a hypothetical HPLC method for illustrative purposes and is not based on a validated experimental procedure for this compound.

UPLC, which utilizes smaller particle size columns and higher pressures, could offer faster analysis times and improved resolution compared to traditional HPLC.

Theoretical and Computational Investigations of 1 Butyl 5 Methoxymethyl 1h Pyrazole

Quantum Chemical Calculations

No specific quantum chemical calculations for 1-butyl-5-(methoxymethyl)-1H-pyrazole were found in the search results. This includes Density Functional Theory (DFT) studies, Molecular Orbital Analysis (HOMO-LUMO), and Conformational Analysis.

Density Functional Theory (DFT) Studies

There are no available DFT studies that specifically detail the optimized geometry, electronic structure, or spectroscopic properties of this compound.

Molecular Orbital Analysis (e.g., HOMO-LUMO)

Specific calculations of the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the corresponding energy gap for this compound are not available in the public domain. Such analyses are crucial for understanding the molecule's reactivity and electronic properties.

Conformational Analysis

A computational conformational analysis to identify the most stable conformers and the rotational energy barriers of the butyl and methoxymethyl groups of this compound has not been reported.

Prediction and Calculation of Molecular Descriptors

While molecular descriptors can be predicted using various software, specific published studies detailing these calculations and their implications for this compound are not available.

Mechanistic Insights from Computational Modeling

No computational studies on the reaction mechanisms involving this compound, including characterizations of transition states for its synthesis or reactions, were found.

Transition State Characterization

There is no information available regarding the computational characterization of transition states in reactions involving the formation or derivatization of this compound.

Reaction Pathway Simulations

Theoretical and computational chemistry provides powerful tools for the elucidation of reaction mechanisms, offering insights into the transition states, intermediates, and energetics of chemical transformations. For this compound, reaction pathway simulations can be employed to understand its formation, reactivity, and potential degradation pathways. These simulations are typically performed using quantum mechanical methods, such as Density Functional Theory (DFT), which can model the electronic structure of molecules and map out the potential energy surface of a reaction.

The synthesis of substituted pyrazoles often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. Computational models can simulate this process to predict the regioselectivity and reaction barriers, explaining why specific isomers are formed. For instance, in the case of this compound, simulations could clarify the preference for substitution at the N1 position by the butyl group and the placement of the methoxymethyl group at the C5 position. Kinetic and mechanistic studies on pyrazole (B372694) formation often reveal a nucleophilic addition mechanism. researchgate.net Computational simulations can further detail the transition state geometries and activation energies for each step of such a mechanism.

Furthermore, reaction pathway simulations can predict the reactivity of this compound in various chemical environments. For example, its behavior in electrophilic aromatic substitution, cycloaddition reactions, or reactions involving the substituents can be modeled. nih.gov The simulations can identify the most likely sites of reaction and the energy barriers associated with different pathways, providing a deeper understanding of the compound's chemical properties. The exploration of reaction pathways can be automated using computational tools that search for intermediates and transition states on the potential energy surface. arxiv.orgarxiv.orgchemrxiv.org

The following table provides a hypothetical example of data that could be generated from a reaction pathway simulation for the formation of a pyrazole derivative, illustrating the type of information that can be obtained.

| Reaction Step | Reactants | Products | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |

| 1 | 1,1-dimethoxy-4-methoxy-3-buten-2-one + Butylhydrazine | Hemiaminal Intermediate | 15.2 | -5.7 |

| 2 | Hemiaminal Intermediate | Dehydration Intermediate | 25.8 | 10.3 |

| 3 | Dehydration Intermediate | This compound + H₂O | 12.1 | -30.5 |

Note: The data in this table is illustrative and based on typical values for similar reactions; it is not derived from actual calculations for this compound.

Spectroscopic Property Predictions

Computational methods are widely used to predict the spectroscopic properties of molecules, which is invaluable for structure elucidation and the interpretation of experimental data. For this compound, theoretical calculations can provide predictions for various types of spectra, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectra.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. researchgate.netresearchgate.netd-nb.info Methods such as Density Functional Theory (DFT) with the Gauge-Including Atomic Orbital (GIAO) approach are frequently employed. researchgate.net These calculations can help in the assignment of experimental spectra and in confirming the structure of the synthesized compound. The accuracy of the predictions depends on the level of theory, the basis set used, and the inclusion of solvent effects. researchgate.netruc.dk For complex molecules, considering conformational isomers and their Boltzmann distribution can improve the accuracy of the predicted chemical shifts. d-nb.info

Below is a table of hypothetical predicted ¹H and ¹³C NMR chemical shifts for this compound, based on DFT calculations.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyrazole-C3 | 7.52 | 139.8 |

| pyrazole-C4 | 6.15 | 105.4 |

| pyrazole-C5 | - | 148.2 |

| CH₂ (methoxymethyl) | 4.58 | 65.7 |

| OCH₃ | 3.35 | 58.1 |

| N-CH₂ (butyl) | 4.18 | 49.5 |

| CH₂ (butyl) | 1.85 | 32.3 |

| CH₂ (butyl) | 1.38 | 20.1 |

| CH₃ (butyl) | 0.95 | 13.7 |

Note: The data in this table is for illustrative purposes and represents typical values for similar structures. It is not based on actual computed values for this compound.

Vibrational Spectroscopy: Theoretical calculations can also predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks in its IR and Raman spectra. researchgate.netcardiff.ac.ukarxiv.org DFT calculations are commonly used to compute the harmonic vibrational frequencies, which are often scaled to better match experimental results. researchgate.net The predicted spectra can aid in the identification of functional groups and in the analysis of the molecule's vibrational modes. researchgate.netnih.gov

The following table presents a selection of predicted vibrational frequencies for this compound and their corresponding assignments.

| Predicted Frequency (cm⁻¹) | Vibrational Mode |

| 3125 | Pyrazole C-H stretch |

| 2960-2850 | Butyl and methoxy C-H stretches |

| 1550 | Pyrazole ring stretch |

| 1460 | CH₂ scissoring |

| 1100 | C-O-C stretch |

| 980 | Pyrazole ring breathing |

Note: This data is illustrative and based on characteristic vibrational frequencies for the functional groups present. It does not represent a full computational analysis of this compound.

Coordination Chemistry and Metal Complexes of Pyrazole Derivatives

Pyrazole (B372694) Ligands in Metal Coordination

Pyrazole and its derivatives are recognized for their adaptability as ligands in the formation of coordination compounds. researchgate.net They can coordinate to metal centers in various modes, contributing to the formation of structures with different topologies and nuclearities, ranging from mononuclear to polynuclear complexes. researchgate.netnih.gov The coordination versatility of pyrazoles is a key reason for their extensive use in coordination chemistry. researchgate.net Pyrazole-based chelating ligands, in particular, can form a variety of coordination complexes with numerous metal ions, resulting in diverse coordination geometries. researchgate.netias.ac.in

In its simplest coordination mode, a neutral pyrazole molecule can act as a monodentate ligand. uninsubria.it This coordination typically occurs through the lone pair of electrons on the sp²-hybridized nitrogen atom at the 1-position of the pyrazole ring. uninsubria.it This η¹-coordination has been extensively described, and numerous X-ray crystal structures of such complexes have been reported. uninsubria.it Factors that influence the maximum number of pyrazole molecules that can coordinate to a single metal center have been thoroughly investigated. uninsubria.it

A notable example of monodentate coordination is seen in complexes where intramolecular hydrogen bonding occurs between a neutral monodentate pyrazole ligand and an anionic monodentate carboxylate co-ligand. This interaction often results in a stable seven-membered ring motif. researchgate.net

Beyond simple monodentate coordination, pyrazole moieties can be incorporated into larger molecules to create polydentate ligands. These ligands can coordinate to a metal ion through multiple donor atoms, a process known as chelation, which results in the formation of a more stable cyclic complex called a chelate. researchgate.net The pyrazole scaffold is well-suited for functionalization to create chelating agents that can target specific metal ions. researchgate.net

The design of various pyrazole-based ligands has been a subject of considerable interest, with a focus on their structural properties to meet the specific stereochemical requirements of particular metal-binding sites. researchgate.netias.ac.in Pyrazole-based chelating ligands can vary in their denticity, leading to metal complexes with coordination numbers ranging from two to eight. researchgate.netias.ac.in For instance, uninegative dimethylbis(pyrazol-1-yl)- and bis(3,5-dimethylpyrazol-1-yl)dimethyl-gallate ions act as bidentate chelating agents towards transition-metal ions. rsc.org

Synthesis of Coordination Compounds with Pyrazole-Type Ligands

The synthesis of coordination compounds with pyrazole-type ligands can be achieved through various methods. A common approach involves the reaction of a metal salt with the pyrazole-based ligand in a suitable solvent. For example, new bioactive copper(II) complexes have been synthesized by reacting Cu(OAc)₂·H₂O with pyrazole derivatives in an ethanolic solution. The reaction mixture is typically heated under reflux to facilitate the formation of the colored solid complex. nih.gov

In another example, mononuclear coordination complexes of N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide (L1) with Cd(II), Cu(II), and Fe(III) were obtained as single crystals from an aqueous ethanolic solution. nih.gov The synthesis of pyrazolone-based metal complexes has also been reported, where 4-acyl-5-pyrazolones, which combine the properties of a pyrazolone ring with that of a diketone, act as O,O-chelating ligands. depositolegale.it

The synthesis of pyrazolyl-borate, -aluminate, -gallate, and -indate ligands has also been explored, with some of these acting as bidentate chelating agents towards transition-metal ions. rsc.org

Structural Analysis of Pyrazole-Metal Complexes

The structural elucidation of pyrazole-metal complexes is crucial for understanding their properties and potential applications. Various analytical techniques are employed for this purpose, with X-ray crystallography being a particularly powerful tool.

For instance, X-ray crystallographic studies have been used to compare the structures of different pyrazolone derivatives, revealing details about their crystal systems, space groups, and the planarity of the pyrazole ring. spast.org The crystal structure of a palladium(II) complex with a substituted pyrazole ligand has also been confirmed by X-ray crystallography. researchgate.net Furthermore, the crystal structures of Fe(III) and Ga(III) complexes with the siderophore gramibactin, which contains diazeniumdiolate donors, have been solved by X-ray diffraction, providing insights into the coordination of these metal ions. acs.org

Hydrogen bonding is a prevalent supramolecular interaction in these systems. For example, in the crystal structure of certain pyrazolone derivatives, molecules are linked by an elaborate system of N-H···O hydrogen bonds. spast.org In some Co(II) and Ni(II) coordination compounds, N–H∙∙∙Cl hydrogen bonding interactions are observed between the –NH moieties of the pyrazole ring and chloride ions. mdpi.com O–H∙∙∙Cl interactions involving coordinated water molecules can also contribute to the supramolecular assembly. mdpi.com

π–π stacking interactions between aromatic pyrazole rings are another important factor in the stabilization of the crystal structures of these coordination compounds. mdpi.com Additionally, other weak interactions such as anion–π, C–H∙∙∙π, and C–H∙∙∙C interactions can further stabilize the layered assembly of these compounds. mdpi.com The analysis of these interactions is crucial for understanding the crystal engineering of pyrazole-based coordination polymers. mdpi.com

Data Tables

Table 1: Examples of Pyrazole-Based Ligands and Their Coordination Complexes

| Ligand Name | Metal Ion(s) | Resulting Complex Type | Reference |

| N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide | Cd(II), Cu(II), Fe(III) | Mononuclear coordination complexes | nih.gov |

| 4-acyl-5-pyrazolones | Zn(II) | Monomeric and one-dimensional coordination polymers | depositolegale.it |

| Dimethylbis(pyrazol-1-yl)gallate | Ni(II), Co(II), Cu(II) | Bidentate chelate complexes | rsc.org |

| 3,5-dimethyl-1-(2′-pyridyl)-pyrazole | Fe(II) | Mononuclear complexes | nih.gov |

Table 2: Types of Supramolecular Interactions in Pyrazole-Metal Complexes

| Interaction Type | Description | Example | Reference |

| Hydrogen Bonding | Interaction between a hydrogen atom and an electronegative atom like O, N, or Cl. | N-H···O, N–H∙∙∙Cl, O–H∙∙∙Cl | spast.orgmdpi.com |

| π–π Stacking | Attractive, noncovalent interactions between aromatic rings. | Stacking of pyrazole rings in the crystal lattice. | mdpi.com |

| Anion–π Interactions | Electrostatic interaction between an anion and the face of an electron-poor π-system. | Interaction of counter anions with pyrazole rings. | mdpi.com |

| C–H∙∙∙π Interactions | Weak hydrogen bond between a soft acid (C-H) and a soft base (π-system). | Interaction of C-H bonds with the pyrazole ring centroid. | mdpi.com |

Q & A

Q. What are the optimal synthetic routes for 1-butyl-5-(methoxymethyl)-1H-pyrazole, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis of pyrazole derivatives often employs multi-component reactions under neutral or mild conditions. For example, a four-component reaction involving arylcarbohydrazides, dialkyl acetylenedicarboxylates, and cyclohexyl isocyanide has been reported to yield functionalized pyrazoles with high efficiency . For this compound, optimization may involve adjusting solvent polarity (e.g., ethanol or DMF), reaction time (2–6 hours), and temperature (room temperature to reflux). Catalysts like palladium-on-charcoal can enhance reductive steps (e.g., hydrazine-mediated reductions), improving yields to ~75% . Purification via recrystallization (ethanol) or column chromatography is recommended to isolate the compound from byproducts.

Q. How can spectroscopic techniques (NMR, UV, IR) confirm the structural identity of this compound?

- Methodological Answer :

- 1H/13C NMR : Key signals include the methoxymethyl group (δ ~3.3–4.4 ppm for CH2/OCH3 in 1H NMR; δ ~58–63 ppm in 13C NMR) and pyrazole ring protons (δ ~7.5–8.0 ppm for aromatic protons) .

- UV Spectroscopy : Absorbance peaks at ~205–250 nm (pyrazole ring π→π* transitions) and ~364 nm (N=N azo groups, if applicable) .

- IR : Stretching vibrations for C=O (if present, ~1700 cm⁻¹) and C-O (methoxymethyl, ~1100 cm⁻¹) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the biological activity of this compound, particularly in anti-inflammatory or antitumor contexts?

- Methodological Answer :

- In Vitro Assays : Use cell lines (e.g., RAW 264.7 macrophages for anti-inflammatory activity) to measure cytokine suppression (e.g., TNF-α, IL-6 via ELISA). For antitumor activity, employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50 values .

- Target Identification : Molecular docking studies (e.g., AutoDock Vina) can predict interactions with enzymes like COX-2 or kinases. Validate via enzymatic inhibition assays .

Q. How should researchers address contradictory data in synthetic yields or biological activity across studies?

- Methodological Answer :

- Synthesis Discrepancies : Compare reaction parameters (solvent, catalyst loading, temperature). For example, palladium catalyst amounts may vary between 5–10 mol%, impacting reduction efficiency .

- Biological Variability : Standardize assay conditions (cell passage number, serum concentration). Use positive controls (e.g., dexamethasone for anti-inflammatory studies) to calibrate results .

Q. What structural modifications to this compound could enhance its bioactivity, and how can structure-activity relationships (SAR) be systematically studied?

- Methodological Answer :

- Substituent Variation : Introduce electron-withdrawing groups (e.g., halogens) at the pyrazole 5-position to enhance receptor binding. Replace the methoxymethyl group with sulfonamides or acyl groups to modulate solubility .

- SAR Workflow :

Synthesize analogs via parallel combinatorial chemistry.

Test in vitro bioactivity and correlate with substituent properties (Hammett σ values, logP).

Use QSAR models to predict optimized structures .

Data-Driven Considerations

- Synthetic Yield Optimization : reports 64–75% yields for N-acylated derivatives, while highlights neutral conditions for improved regioselectivity.

- Bioactivity Trends : Pyrazole derivatives with bicyclic substituents (e.g., oxabicyclohexane) show enhanced enzyme inhibition due to structural rigidity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.